

(S)-2-Phenylmorpholine CAS number and properties

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Compound of Interest

Compound Name: (S)-2-Phenylmorpholine

Cat. No.: B1349444

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An In-depth Technical Guide to **(S)-2-Phenylmorpholine** For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-Phenylmorpholine**, a chiral molecule and the parent compound of the substituted phenylmorpholine class of psychoactive substances. This document consolidates key chemical, physical, and pharmacological data, along with detailed experimental protocols and safety information, to support research and development activities.

Chemical and Physical Properties

(S)-2-Phenylmorpholine is a chiral morpholine derivative. While specific experimentally determined physical properties for the (S)-enantiomer are not readily available in the cited literature, predicted values and data for the racemic mixture and related compounds provide a useful reference.

Table 1: Physicochemical Properties of **(S)-2-Phenylmorpholine**

Property	Value	Source
CAS Number	74572-15-9	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1] [2] [3]
Molecular Weight	163.22 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow liquid/oil	[2]
Boiling Point	278.6 ± 25.0 °C (Predicted)	[2]
Density	1.034 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.52 ± 0.40 (Predicted)	[2]
Optical Activity	[α] ²⁰ _D +46.25° (c=1g/100ml in DCM)	[2]
XLogP3	1.1	[1]

Synthesis and Characterization

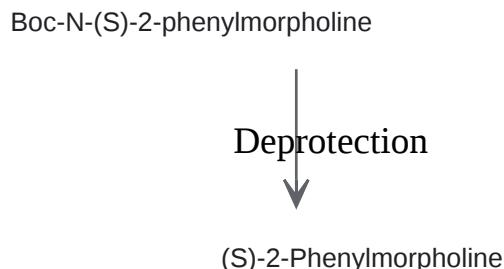
The synthesis of **(S)-2-Phenylmorpholine** can be achieved through the deprotection of a suitable N-protected precursor. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of **(S)-2-Phenylmorpholine**

A general and effective method for the synthesis of **(S)-2-phenylmorpholine** involves the deprotection of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.

Scheme 1: Synthesis of **(S)-2-Phenylmorpholine**

4N HCl in Dioxane
Room Temperature



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Caption: General synthesis scheme for **(S)-2-Phenylmorpholine**.

Materials and Reagents:

- (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
- 4N HCl in dioxane
- 1N HCl
- 2N NaOH
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ether

Procedure:

- (S)-tert-butyl 2-phenylmorpholine-4-carboxylate is dissolved in a solution of 4N HCl in dioxane.
- The reaction mixture is stirred at room temperature overnight.

- The mixture is then concentrated under vacuum.
- The residue is diluted with 1N HCl.
- The aqueous phase is washed with ether to remove any organic impurities.
- The aqueous layer is then basified to a pH of 12-14 using 2N NaOH.
- The product is extracted from the basic aqueous layer using dichloromethane (DCM).
- The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo to yield **(S)-2-Phenylmorpholine**.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Chiral HPLC: To determine the enantiomeric purity.

Pharmacology

(S)-2-Phenylmorpholine and its derivatives are known for their activity as monoamine releasing agents.^{[4][5]} The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).^[6]

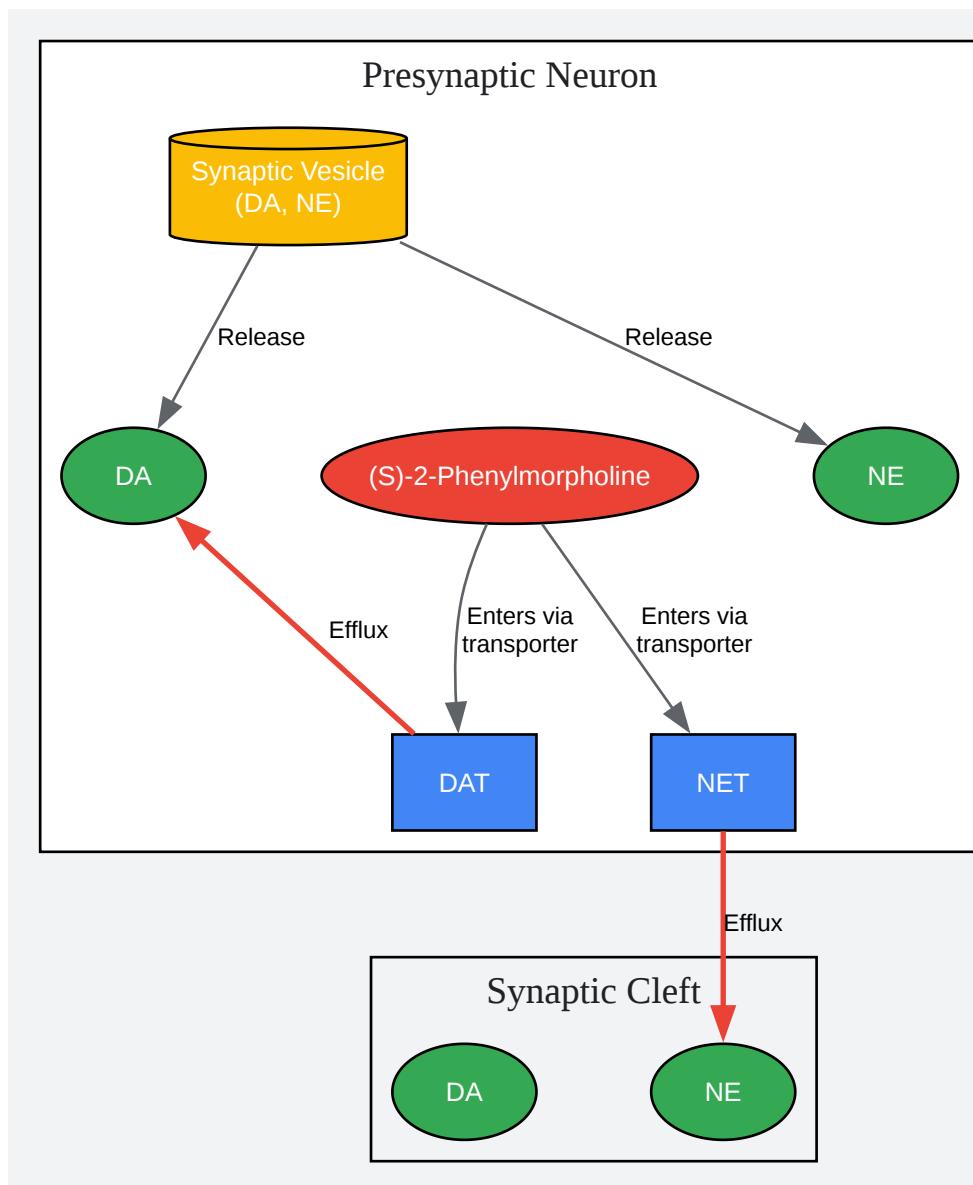
Table 2: Monoamine Release Activity of Racemic 2-Phenylmorpholine and Related Compounds

Compound	NE Release EC ₅₀ (nM)	DA Release EC ₅₀ (nM)	5-HT Release EC ₅₀ (nM)
2-Phenylmorpholine	79	86	20,260
Phenmetrazine	29 - 50.4	70 - 131	7,765 - >10,000
d-Amphetamine	6.6 - 10.2	5.8 - 24.8	698 - 1,765

Data sourced from assays conducted in rat brain synaptosomes.[6]

Mechanism of Action

As a norepinephrine-dopamine releasing agent, **(S)-2-Phenylmorpholine** is believed to act as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7][8] This interaction leads to a reversal of the normal transporter function, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[8]



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Caption: Proposed mechanism of action for **(S)-2-Phenylmorpholine** as an NDRA.

Structure-Activity Relationship (SAR)

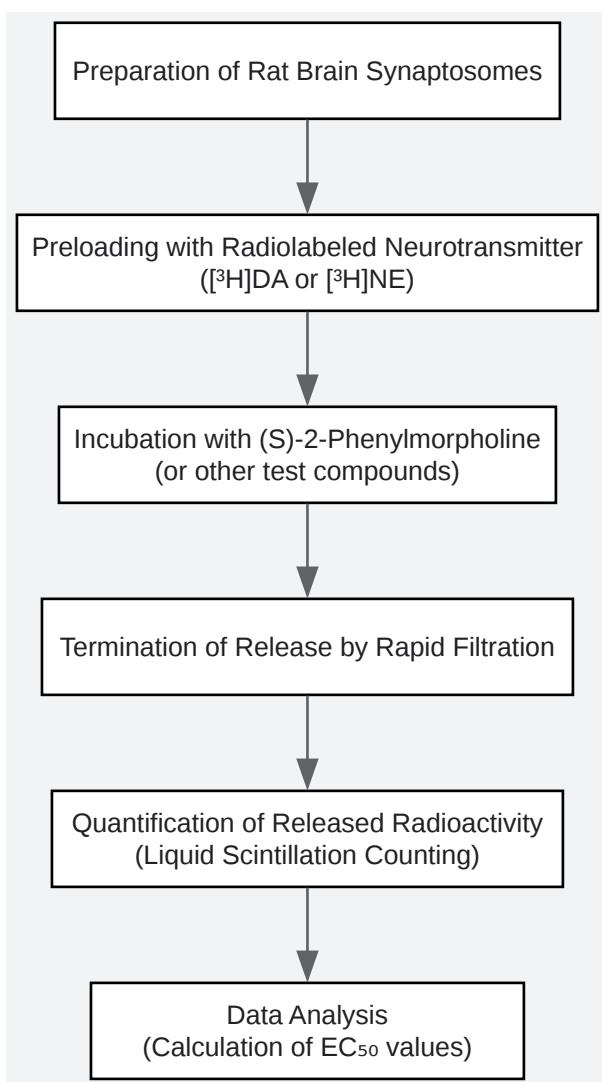
The pharmacological activity of phenylmorpholine derivatives is highly dependent on their structural features. Key points from SAR studies on related compounds include:

- Substitutions on the phenyl ring can modulate potency and selectivity for the different monoamine transporters.[\[9\]](#)[\[10\]](#)

- The stereochemistry of the molecule plays a crucial role in its activity, with different enantiomers often exhibiting varying potencies.[11]
- N-alkylation can also influence the pharmacological profile.[5]

Experimental Protocols: Monoamine Release Assay

The following is a generalized protocol for determining the monoamine releasing activity of a compound using rat brain synaptosomes, based on methodologies described in the literature. [7][9]



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Caption: Workflow for a monoamine release assay using synaptosomes.

Procedure:

- **Synaptosome Preparation:** Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.
- **Preloading:** Resuspend the synaptosomes in a suitable buffer and incubate them with a low concentration of a radiolabeled monoamine ($[^3\text{H}]$ dopamine or $[^3\text{H}]$ norepinephrine) to allow for uptake into the nerve terminals.
- **Initiation of Release:** Add varying concentrations of the test compound, such as **(S)-2-Phenylmorpholine**, to the preloaded synaptosomes.
- **Incubation:** Incubate the mixture for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the release of the radiolabeled monoamine.
- **Termination:** Terminate the release process by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the released neurotransmitter in the buffer to pass through.
- **Quantification:** Measure the amount of radioactivity in the filtrate using liquid scintillation counting.
- **Data Analysis:** Plot the amount of released radioactivity as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Safety and Handling

(S)-2-Phenylmorpholine and its analogs should be handled with appropriate safety precautions in a laboratory setting. Refer to the specific Safety Data Sheet (SDS) for detailed information.

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

(S)-2-Phenylmorpholine is a valuable research compound for studying the structure-activity relationships of monoamine releasing agents and for the development of novel therapeutics targeting the dopamine and norepinephrine transporters. This guide provides a foundational understanding of its properties, synthesis, pharmacology, and handling, intended to facilitate further investigation by the scientific community.

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